N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S15991720
CAS No.
M.F
C20H25N5
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-meth...

Product Name

N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18-/m1/s1

InChI Key

UMWNXPTXDOVDFE-CRAIPNDOSA-N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4

N-((3S,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its intricate structure, which includes a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety. The compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. The presence of a tosyl group enhances its reactivity and potential interactions with various biological targets, making it a candidate for further research in drug development.

Research indicates that N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant biological activity as a kinase inhibitor. Kinases are essential enzymes that regulate numerous cellular processes such as proliferation and survival. By inhibiting specific kinases, this compound may disrupt signaling pathways associated with tumor growth, presenting a promising avenue for cancer treatment.

The synthesis of N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperidine ring: This could involve cyclization reactions starting from suitable precursors.
  • Introduction of the pyrrolo[2,3-d]pyrimidine core: This step may require specific cyclization conditions to ensure the formation of the desired heterocyclic structure.
  • Tosylation: The introduction of the tosyl group is typically achieved through sulfonation reactions with tosyl chloride.
  • Final modifications: These may include methylation and other functional group transformations to yield the final product.

The compound has several applications in scientific research, particularly in drug discovery and development. Its potential as a kinase inhibitor makes it valuable in studying cancer biology and developing targeted therapies. Additionally, it may serve as a building block for synthesizing more complex molecules with enhanced biological activities.

Studies have shown that N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine interacts specifically with certain kinases. The mechanism of action involves binding to these kinases and disrupting their activity, which is crucial for cellular signaling pathways related to cancer progression. Further research into its interaction profile could elucidate additional therapeutic targets.

Several compounds exhibit structural similarities to N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. Here are some notable examples:

Compound NameSimilarityNotable Features
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-y0.94Similar piperidine structure
N-Methyl-N-(trans)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin)amino)cyclohexylmethanesulfonamide0.70Contains cyclohexyl group
1H-Pyrrolo[2,3-b]pyridin-6-amines0.67Different pyridine structure
2,4-Diamino-6-piperidinopyrimidine0.61Contains piperidine but different core structure

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

335.21099582 g/mol

Monoisotopic Mass

335.21099582 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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